
3,5-Dibromo-1-(2-methoxyphenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-(2-methoxyphenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of bromine atoms at positions 3 and 5 and a methoxyphenyl group at position 1, exhibits unique chemical properties that make it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxyphenylhydrazine with 3,5-dibromo-1,3-diketone under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is refluxed to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
3,5-Dibromo-1-(2-methoxyphenyl)pyrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-1H-pyrazole: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
3,5-Dichloro-1-(2-methoxyphenyl)pyrazole: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and biological activity.
1-(2-Methoxyphenyl)-3,5-dimethylpyrazole:
Uniqueness: 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct reactivity and biological properties
Propriétés
Formule moléculaire |
C10H8Br2N2O |
|---|---|
Poids moléculaire |
331.99 g/mol |
Nom IUPAC |
3,5-dibromo-1-(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C10H8Br2N2O/c1-15-8-5-3-2-4-7(8)14-10(12)6-9(11)13-14/h2-6H,1H3 |
Clé InChI |
BIIWLSPKACIEGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=CC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)



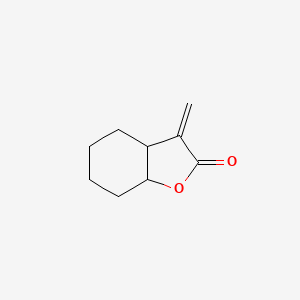
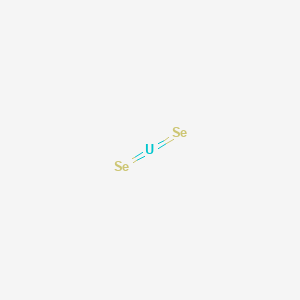
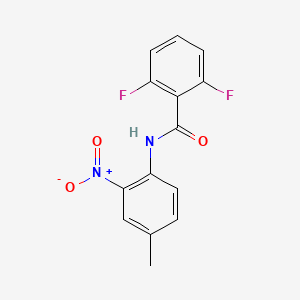
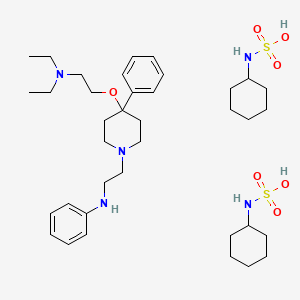
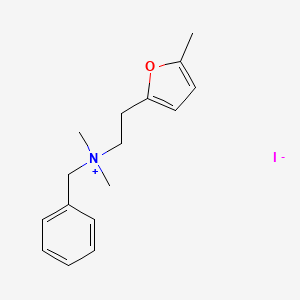
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)
